Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)

Leaving Group Ability Nucleophilic Substitution Radiolabeling

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) (CAS 101268-23-9), also named (3-methylcyclobutyl)methyl 4-methylbenzenesulfonate, is a sulfonate ester with the molecular formula C13H18O3S and a molecular weight of 254.35 g/mol. This compound belongs to the class of cyclobutylmethyl tosylates, which are valued as alkylating agents and synthetic intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C13H18O3S
Molecular Weight 254.35 g/mol
CAS No. 101268-23-9
Cat. No. B12207577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)
CAS101268-23-9
Molecular FormulaC13H18O3S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCC1CC(C1)COS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C13H18O3S/c1-10-3-5-13(6-4-10)17(14,15)16-9-12-7-11(2)8-12/h3-6,11-12H,7-9H2,1-2H3
InChIKeyJJRMDSSKNYDUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) (CAS 101268-23-9) as a Strategic Synthetic Intermediate


Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) (CAS 101268-23-9), also named (3-methylcyclobutyl)methyl 4-methylbenzenesulfonate, is a sulfonate ester with the molecular formula C13H18O3S and a molecular weight of 254.35 g/mol . This compound belongs to the class of cyclobutylmethyl tosylates, which are valued as alkylating agents and synthetic intermediates in medicinal chemistry and organic synthesis . The molecule features a strained cyclobutane ring (ring strain ~26.3 kcal/mol), a 3-methyl substituent, and a tosylate leaving group, a combination that provides a distinct reactivity profile compared to unsubstituted or differently substituted analogs .

Why Generic Substitution of Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) is Scientifically Unreliable


Substituting Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) with a generic cyclobutyl tosylate is not straightforward due to the stereoelectronic influence of the 3-methyl group on the cyclobutane ring. This substituent alters the steric environment around the reactive center, which can affect both the rate of nucleophilic displacement and the stereochemical outcome of reactions . For instance, studies on 3-substituted cyclobutyl tosylates have shown that the nature of the 3-substituent directs whether solvolysis yields retained, inverted, or rearranged products [1]. The unsubstituted cyclobutylmethyl tosylate (CAS 13295-53-9) or the 3,3-difluoro analog (CAS 681128-40-5) will therefore exhibit different reactivity and product distributions, making them non-interchangeable in a synthetic sequence where regio- or stereochemical control is critical .

Quantitative Differentiation Evidence for Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)


Enhanced Leaving Group Ability: Tosylate vs. Mesylate in Cyclobutyl Systems

In cyclobutyl systems, the tosylate leaving group demonstrates superior performance over mesylate in nucleophilic fluorination reactions. For the structurally related cis-1,3-cyclobutanediol bis-sulfonate system, the tosylate precursor achieved a [¹⁸F]fluoride incorporation yield of 65%, compared to only 30% for the mesylate analog under identical radiofluorination conditions [1]. This 2.2-fold improvement is attributed to the better leaving group ability of tosylate (conjugate acid pKa ~ -2.8) versus mesylate (pKa ~ -1.9), a principle that extends to the (3-methylcyclobutyl)methyl tosylate system, making it a more efficient alkylating agent for nucleophilic substitution reactions.

Leaving Group Ability Nucleophilic Substitution Radiolabeling

Impact of 3-Methyl Substitution on Solvolysis Rate and Product Distribution

The presence of a 3-alkyl substituent on the cyclobutyl ring fundamentally alters the solvolysis mechanism. In a systematic study of 3-substituted cyclobutyl tosylates, alkyl- and aryl-substituted compounds underwent rate-determining formation of a bridged cyclobutyl cation, which then rearranged to a cyclopropylcarbinyl/homoallyl ion before product formation [1]. The Hammett ρ value for 3-aryl derivatives was -1.5, indicating significant charge transfer to the 3-position during the rate-determining step. This contrasts with 3-chloro derivatives, which gave only inverted acetate products, and 3-ethoxy derivatives, which produced ~1:1 mixtures of epimeric acetates. For the 3-methyl analog (as in CAS 101268-23-9), the alkyl substituent is expected to promote rearrangement pathways similar to other alkyl-substituted systems, leading to product distributions distinct from halo- or alkoxy-substituted analogs.

Solvolysis Carbocation Chemistry Stereochemistry

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Crystallinity

Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate) (MW 254.35 g/mol) has an estimated LogP of 3.0, indicating approximately 1000-fold greater solubility in octanol versus water . Its estimated melting point range of ~80–90°C places it in the solid-state category at ambient conditions, which contrasts with the parent (3-methylcyclobutyl)methanol (liquid, bp 146.2°C) and the lower-melting unsubstituted cyclobutylmethyl tosylate (estimated mp ~60–70°C) . The higher molecular weight and crystallinity of the target compound can facilitate purification by recrystallization and offer advantages in solid-phase synthetic protocols where precise stoichiometric control is required.

Physicochemical Properties Lipophilicity Solid-State Handling

Dual-Functional Reactivity: Electrophilic Alkylation and Latent Alcohol Functionality

Unlike simple alkyl tosylates, (3-methylcyclobutyl)methyl 4-methylbenzenesulfonate contains both a tosylate leaving group (enabling nucleophilic displacement) and a latent hydroxymethyl equivalent (via tosylate hydrolysis or reduction) . This bifunctional nature allows for sequential or orthogonal derivatization. After the initial SN2 displacement at the tosylate-bearing carbon, the cyclobutane ring can undergo further functionalization, including oxidation of the ring substituent or ring-opening reactions driven by the ~26.3 kcal/mol ring strain . In contrast, the simpler cyclobutylmethyl tosylate (CAS 13295-53-9) lacks the 3-methyl substituent that provides an additional handle for regioselective C–H functionalization or influences the stereoelectronic environment during subsequent transformations.

Bifunctional Intermediate Orthogonal Reactivity Medicinal Chemistry

Optimal Application Scenarios for Cyclobutanemethanol, 3-methyl-, 1-(4-methylbenzenesulfonate)


Late-Stage Functionalization of Drug Candidates Requiring 3-Methylcyclobutylmethyl Motifs

In medicinal chemistry programs where a 3-methylcyclobutylmethyl group is identified as a key pharmacophore, this tosylate ester serves as the ideal alkylating agent for direct installation onto amine, alcohol, or thiol nucleophiles. The solid physical state (mp ~80–90°C) facilitates precise stoichiometric control in parallel synthesis libraries, while the validated leaving group ability ensures high conversion efficiency [1]. The 3-methyl substituent, shown in class-level solvolysis studies to influence reaction stereochemistry, provides a defined stereoelectronic environment that is absent in unsubstituted cyclobutylmethyl analogs .

Synthesis of Factor XIa Inhibitor Intermediates and Related Anticoagulant Candidates

This compound has been specifically referenced in patent literature concerning pyridine-1-oxide derivatives as Factor XIa inhibitors for treating thromboses and embolisms . The tosylate ester serves as a key electrophilic building block for constructing the cyclobutyl-containing core of these therapeutic candidates. Its superior leaving group ability (tosylate > mesylate, validated at 65% vs. 30% radiofluorination yield in related cyclobutyl systems) makes it the preferred intermediate over mesylate alternatives in the synthesis of radiolabeled analogs for preclinical imaging studies [1].

Synthesis of Cyclobutyl-Containing Nucleoside Analogs for Antiviral Research

Cyclobutyl nucleoside analogs represent an important class of antiviral agents. The target compound's tosylate group enables efficient N-alkylation of nucleobases or their precursors, while the 3-methyl substituent on the cyclobutane ring can mimic the substitution pattern found in biologically active cyclobutyl nucleosides . The ring strain energy of ~26.3 kcal/mol provides a thermodynamic driving force for subsequent ring-opening transformations if desired, offering synthetic flexibility beyond that of acyclic or larger-ring alkylating agents [1].

Development of CB2 Receptor Ligands for Anti-Inflammatory Research

Cyclobutanemethanol derivatives, including tosylate esters, have been investigated for their interaction with the CB2 receptor, a target implicated in inflammatory diseases . The tosylate form serves as a versatile precursor that can be displaced by various amine nucleophiles to generate diverse libraries of CB2 ligand candidates. The 3-methyl substitution pattern on the cyclobutane ring may influence receptor binding affinity and selectivity compared to unsubstituted or gem-dimethyl analogs, making this specific compound a strategic choice for structure-activity relationship (SAR) exploration around the cyclobutyl scaffold [1].

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